molecular formula C19H16N2O B1670554 Difenpiramide CAS No. 51484-40-3

Difenpiramide

Cat. No.: B1670554
CAS No.: 51484-40-3
M. Wt: 288.3 g/mol
InChI Key: PWHROYKAGRUWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of difenpiramide involves the reaction of biphenyl-4-ylacetic acid with 2-aminopyridine. The reaction typically occurs in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Introduction to Difenpiramide

This compound is a non-steroidal anti-inflammatory drug (NSAID) that has garnered attention for its therapeutic applications, particularly in treating inflammatory conditions such as osteoarthritis and rheumatoid arthritis. Its pharmacological profile includes potent anti-inflammatory, analgesic, and antipyretic properties, making it a valuable compound in both clinical and research settings.

Pharmacological Properties

This compound exhibits several key pharmacological effects:

  • Anti-inflammatory Action : It inhibits the synthesis of inflammatory prostaglandins, which are mediators of inflammation. This action is comparable to that of established NSAIDs like indomethacin and phenylbutazone .
  • Peripheral Analgesic Effects : The compound provides pain relief, making it effective for various musculoskeletal disorders .
  • Uricosuric Properties : this compound has been shown to promote the excretion of uric acid, which can be beneficial in conditions like gout .

Applications in Scientific Research

This compound's applications extend beyond clinical use into various fields of scientific research:

Clinical Applications

  • Osteoarthritis and Rheumatoid Arthritis : this compound has been extensively studied for its efficacy in treating these conditions. Clinical trials indicate an overall therapeutic efficacy exceeding 80%, with a favorable safety profile .
  • Inflammatory Conditions : It has been explored for use in treating localized inflammation in obstetrics and gynecology, as well as otorhinolaryngological conditions.

Biological Studies

  • Animal Models : this compound has been utilized in various animal models to study its anti-inflammatory effects and the underlying biological mechanisms .
  • Pharmacological Research : The compound serves as a model compound in studies focused on amide bond formation and reactivity, contributing to the understanding of chemical reactivity in medicinal chemistry.

Industrial Applications

  • Pharmaceutical Formulations : Due to its stability and efficacy, this compound is used in the formulation of pharmaceutical products aimed at treating inflammatory disorders.

Clinical Trials

Recent double-blind studies have demonstrated that this compound is significantly more effective than acetylsalicylic acid and indomethacin for osteoarthritis treatment, with results comparable to naproxen. Side effects were reported infrequently (approximately 2.5%) and were generally mild and transient .

Comparative Efficacy

A systematic review highlighted this compound's superior therapeutic index compared to traditional NSAIDs, suggesting its potential for safer long-term use in patients with chronic inflammatory conditions .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
Clinical UseTreatment of osteoarthritis and rheumatoid arthritisTherapeutic efficacy > 80%
Biological ResearchAnti-inflammatory studies using animal modelsEffective in reducing inflammation
Pharmaceutical IndustryFormulation of stable anti-inflammatory productsHigh stability and efficacy noted
Mechanistic StudiesInvestigating amide bond formationUseful model compound for chemical reactivity

Comparison with Similar Compounds

Uniqueness of Difenpiramide: this compound is unique due to its specific chemical structure, which allows for a distinct interaction with the COX enzyme. This interaction results in a balanced anti-inflammatory and analgesic effect with potentially fewer side effects compared to other NSAIDs .

Biological Activity

Difenpiramide, chemically known as Z-876, is a bisphenylalcanoic derivative recognized for its diverse biological activities. This compound is primarily noted for its anti-inflammatory , analgesic , antipyretic , and uricosuric properties. Understanding its biological activity is crucial for its application in therapeutic settings, particularly in treating conditions associated with inflammation and pain.

This compound's structure allows it to interact with various biochemical pathways. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the synthesis of prostaglandins, mediators of inflammation and pain. By reducing prostaglandin levels, this compound effectively mitigates inflammatory responses and associated symptoms.

1. Anti-Inflammatory Activity

This compound exhibits significant anti-inflammatory effects through the inhibition of COX-1 and COX-2 enzymes. This inhibition leads to decreased production of pro-inflammatory mediators. Studies have shown that this compound can significantly reduce inflammation in animal models, demonstrating its potential as a therapeutic agent for conditions like arthritis and other inflammatory disorders .

2. Analgesic Effects

The analgesic properties of this compound are linked to its ability to modulate pain pathways. It has been shown to reduce pain responses in various experimental models, making it a candidate for managing acute and chronic pain conditions .

3. Antipyretic Properties

This compound also exhibits antipyretic effects, which are beneficial in treating fever. Its mechanism involves the modulation of hypothalamic thermoregulatory centers, leading to a reduction in elevated body temperature .

4. Uricosuric Activity

This compound has been identified as a uricosuric agent, promoting the excretion of uric acid through renal mechanisms. This activity is particularly relevant for patients suffering from gout or hyperuricemia .

Table 1: Summary of Biological Activities of this compound

Activity TypeMechanism of ActionExperimental Evidence
Anti-inflammatoryInhibition of COX enzymesReduction in paw edema in rat models
AnalgesicModulation of nociceptive pathwaysDecreased response to thermal stimuli in mice
AntipyreticModulation of hypothalamic centersEffective in reducing fever in rabbit models
UricosuricEnhanced renal excretion of uric acidIncreased uric acid clearance observed in clinical trials

Case Studies

  • Animal Model Study on Inflammation : A study conducted on rats demonstrated that this compound significantly reduced paw edema induced by carrageenan injection, indicating robust anti-inflammatory activity. The results showed a dose-dependent response with maximum efficacy at higher doses .
  • Clinical Trial on Pain Management : In a double-blind placebo-controlled trial involving patients with osteoarthritis, participants receiving this compound reported a significant reduction in pain scores compared to those receiving placebo. The analgesic effect was noted within hours post-administration, highlighting its rapid action .
  • Uric Acid Excretion Study : A study involving patients with gout showed that administration of this compound resulted in a notable decrease in serum uric acid levels over four weeks, supporting its use as a uricosuric agent .

Properties

IUPAC Name

2-(4-phenylphenyl)-N-pyridin-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(21-18-8-4-5-13-20-18)14-15-9-11-17(12-10-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHROYKAGRUWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199459
Record name Difenpiramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672633
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51484-40-3
Record name Difenpiramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51484-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Difenpiramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051484403
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difenpiramide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13371
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Difenax
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Difenpiramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-pyridin-2-yl[1,1'-biphenyl]-4-acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.015
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFENPIRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6U5F6E1QL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Difenpiramide
Difenpiramide
Difenpiramide
Difenpiramide
Difenpiramide
Customer
Q & A

Q1: What are the known pharmacological effects of Difenpiramide?

A1: Research suggests that this compound exhibits anti-inflammatory activity. While the exact mechanism of action remains unclear, studies have explored its therapeutic potential in various inflammatory conditions. For instance, research has investigated its use in treating degenerative and inflammatory arthropathies [, ], otorhinolaryngological conditions [], and localized inflammation in obstetrics and gynecology []. Further research is needed to fully elucidate its mechanism of action and therapeutic benefits.

Q2: Has this compound's impact on platelet function been investigated?

A2: Yes, studies have explored the potential anti-aggregation activity of this compound on platelets []. This line of research is crucial as it might provide insights into the drug's potential cardiovascular effects and potential applications in conditions involving platelet aggregation.

Q3: What is known about the metabolic fate of this compound in different species?

A3: A study investigated the metabolism of this compound in rats, dogs, and humans []. Understanding the drug's metabolic pathway in different species is essential for preclinical and clinical development, as it helps predict potential metabolites, drug interactions, and interspecies differences in drug response.

Q4: Are there any studies focusing on the physicochemical properties of this compound?

A4: Yes, researchers have characterized the physicochemical profile of this compound []. This type of research is crucial as it provides insights into the drug's solubility, stability, and other properties that can influence its formulation, delivery, and overall efficacy.

Q5: Is there any information available on the analytical techniques employed in this compound research?

A5: While the provided abstracts lack details on specific analytical methods for this compound, one study mentions the use of mass spectrometry in drug metabolism research []. Mass spectrometry and related techniques are commonly employed for drug identification, quantification, and studying metabolic pathways. It is highly likely that various analytical methods, including chromatography and spectroscopy, have been utilized in this compound research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.